N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
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Overview
Description
N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or pyridyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents, such as:
- Indole-3-carboxamide
- N-(4-pyridyl)-indole-2-carboxamide
- 5,6,7,8-tetrahydroindole derivatives
Uniqueness
N-[2-(4-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is unique due to its specific combination of the pyridyl and hexahydrocyclohepta[b]indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O/c25-21(23-13-10-15-8-11-22-12-9-15)16-6-7-20-18(14-16)17-4-2-1-3-5-19(17)24-20/h6-9,11-12,14,24H,1-5,10,13H2,(H,23,25) |
InChI Key |
YYARGGCAWIZHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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